molecular formula C11H7BrFN3O B5816258 N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide

N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B5816258
M. Wt: 296.09 g/mol
InChI Key: MQLPAMMNUSTJNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of bromine and fluorine atoms, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPAMMNUSTJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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